

# An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde: Properties, Synthesis, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,5-Dimethylbenzaldehyde**

Cat. No.: **B165460**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,5-Dimethylbenzaldehyde**, an aromatic aldehyde, serves as a valuable building block in organic synthesis. Its substituted benzene ring and reactive aldehyde functionality make it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Dimethylbenzaldehyde**, along with detailed experimental protocols for its synthesis and analysis.

## Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,5-Dimethylbenzaldehyde** is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

## Physical Properties

| Property                              | Value                                            | Source                                                                          |
|---------------------------------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula                     | C <sub>9</sub> H <sub>10</sub> O                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 134.18 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance                            | Colorless to yellow liquid                       | <a href="#">[5]</a>                                                             |
| Boiling Point                         | 104-106 °C at 14 mmHg                            | <a href="#">[6]</a>                                                             |
| Density                               | 0.95 g/mL at 25 °C                               | <a href="#">[6]</a>                                                             |
| Refractive Index (n <sub>20/D</sub> ) | 1.544                                            | <a href="#">[6]</a>                                                             |
| Solubility                            | Insoluble in water. Soluble in organic solvents. | <a href="#">[6]</a>                                                             |
| Flash Point                           | 88 °C (closed cup)                               | <a href="#">[6]</a>                                                             |

## Chemical Identifiers

| Identifier | Value                                               | Source                                                                          |
|------------|-----------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number | 5779-94-2                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| InChI      | InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3 | <a href="#">[5]</a> <a href="#">[7]</a>                                         |
| InChIKey   | SMUVABOERCFKRW-UHFFFAOYSA-N                         | <a href="#">[5]</a> <a href="#">[7]</a>                                         |
| SMILES     | Cc1ccc(C)c(C=O)c1                                   | <a href="#">[7]</a>                                                             |
| Synonyms   | Isoxylaldehyde                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Synthesis of 2,5-Dimethylbenzaldehyde

The primary route for the synthesis of **2,5-Dimethylbenzaldehyde** is through the formylation of p-xylene. The Gattermann-Koch reaction is a classic method for this transformation.

## Synthetic Pathway: Gattermann-Koch Formylation of p-Xylene

CO, HCl, AlCl<sub>3</sub>, CuCl

p-Xylene

Formylation

2,5-Dimethylbenzaldehyde

[Click to download full resolution via product page](#)

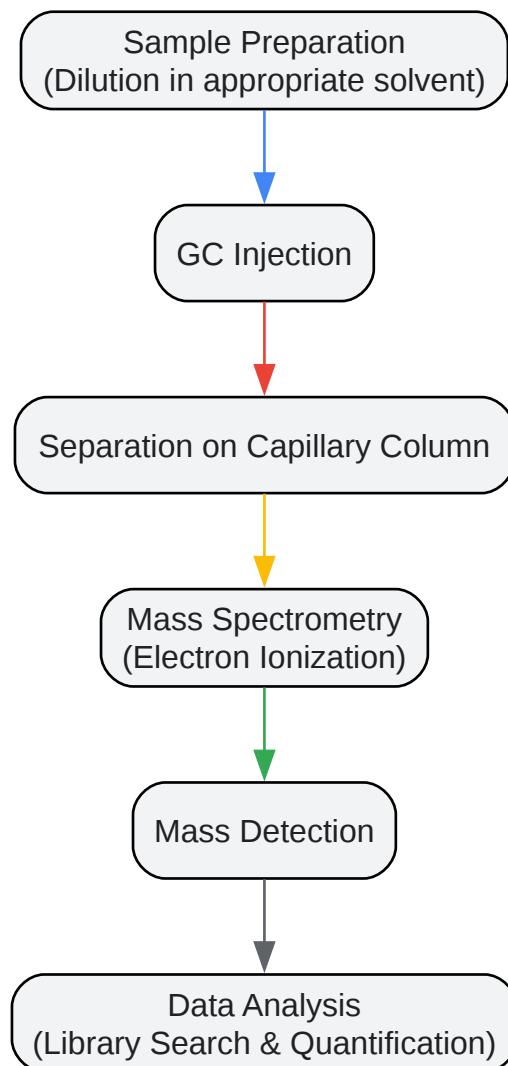
Caption: Synthesis of **2,5-Dimethylbenzaldehyde** from p-xylene via Gattermann-Koch formylation.

## Experimental Protocol: Gattermann-Koch Formylation of p-Xylene

This protocol is based on the principles of the Gattermann-Koch reaction for the formylation of alkylbenzenes.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Materials:

- p-Xylene
- Carbon monoxide (CO) gas
- Hydrogen chloride (HCl) gas, anhydrous
- Aluminum chloride (AlCl<sub>3</sub>), anhydrous
- Copper(I) chloride (CuCl), anhydrous
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or carbon disulfide (CS<sub>2</sub>)
- Ice
- Hydrochloric acid, concentrated
- Sodium bicarbonate solution, saturated
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet/scrubber.


**Procedure:**

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of anhydrous copper(I) chloride.
- **Solvent and Substrate Addition:** Add anhydrous dichloromethane or carbon disulfide to the flask, followed by p-xylene. The mixture is cooled in an ice bath to 0-5 °C with continuous stirring.
- **Gas Introduction:** A slow stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution, followed by a steady stream of carbon monoxide gas. The reaction is exothermic and the temperature should be maintained between 0-10 °C.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **2,5-Dimethylbenzaldehyde** is purified by vacuum distillation to yield the final product.

## Spectroscopic and Chromatographic Analysis

Accurate characterization of **2,5-Dimethylbenzaldehyde** is essential for quality control and for confirming its structure. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry are standard analytical techniques employed for this purpose.

## Experimental Workflow for GC-MS Analysis



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **2,5-Dimethylbenzaldehyde** using GC-MS.

## Experimental Protocol: Infrared (IR) and Raman Spectroscopy

The following protocol is adapted from a study on the vibrational spectra of **2,5-dimethylbenzaldehyde**.[\[12\]](#)

Instrumentation:

- IR Spectroscopy: A UR 10 spectrophotometer or a similar Fourier-transform infrared (FTIR) spectrometer.
- Raman Spectroscopy: A Cary 82 spectrophotometer or a similar instrument equipped with an Argon-Ion laser source.

#### Sample Preparation:

- For liquid-phase analysis, the neat liquid sample of **2,5-Dimethylbenzaldehyde** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

#### Data Acquisition:

- IR Spectrum: The infrared absorption spectrum is recorded in the region of 400-4000  $\text{cm}^{-1}$ .
- Raman Spectrum: The Raman spectrum is recorded using an appropriate laser excitation wavelength.

#### Data Interpretation:

- The vibrational frequencies observed in the IR and Raman spectra are assigned to the characteristic functional groups and the substituted benzene ring. Key vibrational modes for **2,5-dimethylbenzaldehyde** include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde and methyl groups, and various aromatic C-C stretching and bending vibrations.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of aromatic aldehydes and can be optimized for **2,5-Dimethylbenzaldehyde**.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- A capillary column suitable for the separation of aromatic compounds (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms).

#### Sample Preparation:

- Prepare a stock solution of **2,5-Dimethylbenzaldehyde** in a high-purity volatile solvent such as dichloromethane or hexane.
- Perform serial dilutions to prepare a series of calibration standards of known concentrations.
- For unknown samples, dissolve a known amount in the chosen solvent and dilute to fall within the calibration range.

#### GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the concentration.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
  - Initial temperature: 50-70 °C, hold for 1-2 minutes.
  - Ramp: 10-15 °C/min to 250-280 °C.
  - Final hold: 5-10 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Scan Range: m/z 40-350

#### Data Analysis:

- Identification: The retention time of the peak corresponding to **2,5-Dimethylbenzaldehyde** is compared with that of a known standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation. The expected molecular ion peak is at m/z 134, with other characteristic fragment ions.
- Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of **2,5-Dimethylbenzaldehyde** in the unknown sample is determined from this curve.

## Chemical Reactivity and Applications

**2,5-Dimethylbenzaldehyde** undergoes typical reactions of aromatic aldehydes. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions, such as the Wittig reaction or aldol condensation, to form carbon-carbon bonds. The aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group. These reactive properties make it a key intermediate in the synthesis of various target molecules in the pharmaceutical and chemical industries.

## Safety and Handling

**2,5-Dimethylbenzaldehyde** is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from sources of ignition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 4. Benzaldehyde, 2,5-dimethyl- [webbook.nist.gov]
- 5. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,5-Dimethylbenzaldehyde(5779-94-2) 1H NMR spectrum [chemicalbook.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ias.ac.in [ias.ac.in]
- 13. commons.und.edu [commons.und.edu]
- 14. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 15. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethylbenzaldehyde: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165460#2-5-dimethylbenzaldehyde-physical-and-chemical-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)